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For Researchers, Scientists, and Drug Development Professionals

Casein Kinase 1α (CSNK1α), a serine/threonine kinase, has emerged as a compelling

therapeutic target in oncology, particularly in hematological malignancies. Its pivotal role in

regulating key signaling pathways, including p53 tumor suppression and Wnt/β-catenin

signaling, has spurred the development of novel inhibitors. This guide provides a comparative

analysis of publicly disclosed clinical candidates targeting CSNK1α, with a focus on their

mechanism of action, preclinical and clinical data, and the experimental methodologies

employed in their evaluation.

Clinical Candidate Overview
Currently, the clinical landscape of CSNK1α-targeted therapies is led by a multi-kinase inhibitor,

BTX-A51, with other promising candidates, BMS-986397 and GLB-001, in early-stage clinical

development. These agents, while all targeting CSNK1α, exhibit distinct mechanisms of action.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15544980?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature BTX-A51
BMS-986397 (CC-
91633)

GLB-001

Mechanism of Action

Multi-kinase inhibitor

(CSNK1α, CDK7,

CDK9)

Molecular glue

degrader of CSNK1α

(via Cereblon E3

ligase)

Molecular glue

degrader of CSNK1α

Developer
BioTheryX /

Edgewood Oncology
Bristol Myers Squibb GluBio Therapeutics

Clinical Trial ID
NCT04243785,

NCT04872166
NCT04951778 NCT06146257

Indications

Relapsed/Refractory

Acute Myeloid

Leukemia (R/R AML),

High-Risk

Myelodysplastic

Syndromes (HR-

MDS), Solid Tumors

(including

Liposarcoma and

Breast Cancer)

R/R AML, R/R HR-

MDS

R/R AML, R/R HR-

MDS

Development Phase Phase 1/2 Phase 1 Phase 1

Preclinical and Clinical Data Summary
BTX-A51
BTX-A51 has demonstrated promising anti-leukemic activity in both preclinical models and

early-phase clinical trials.[1][2][3]

Clinical Efficacy in R/R AML and HR-MDS (NCT04243785/NCT04872166):

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40665325/
https://pubmed.ncbi.nlm.nih.gov/39483885/
https://www.targetedonc.com/view/btx-a51-demonstrates-tolerability-and-manageable-safety-profile-in-patients-with-r-r-aml-mds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Overall Response Rate (CR/CRi) 10% (3/30 patients)[4]

CR/CRi in RUNX1-mutated patients (at doses

≥11mg)
30%[1][3]

Median Duration of Response ~1.5 - 1.9 months[3][4]

Clinical Safety in R/R AML and HR-MDS:

The most common treatment-emergent adverse events (TEAEs) of any grade were nausea

(67%), emesis (63%), hypokalemia (53%), and diarrhea (40%).[1] Grade 3 or higher TEAEs

included anemia, febrile neutropenia, and decreased platelet count.[4] Dose-limiting toxicities

(DLTs) observed were grade 3 hepatic failure and grade 3 alkaline phosphatase elevation.[4]

Preclinical Activity:

In preclinical models of liposarcoma, BTX-A51 was shown to reduce MDM2 overexpression

and induce p53 expression, leading to apoptosis.[5][6][7] It also demonstrated efficacy in

patient-derived xenograft (PDX) models of liposarcoma.[5][7]

BMS-986397 (CC-91633)
BMS-986397 is a first-in-class molecular glue degrader that selectively targets CSNK1α for

proteasomal degradation via the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10]

Preclinical Activity:

Preclinical studies have shown that BMS-986397 induces rapid apoptosis and cell cycle arrest

in TP53 wild-type AML cells.[9] Its anti-leukemic activity is dependent on CRBN, CSNK1α, and

p53.[11] Combination studies in preclinical AML models have demonstrated synergistic or

additive effects with venetoclax and/or azacitidine.[12]

Clinical Data:

A Phase 1 clinical trial (NCT04951778) is currently ongoing to evaluate the safety, tolerability,

and preliminary efficacy of BMS-986397 in patients with R/R AML or R/R HR-MDS.[13][14][15]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.7030
https://pubmed.ncbi.nlm.nih.gov/40665325/
https://www.targetedonc.com/view/btx-a51-demonstrates-tolerability-and-manageable-safety-profile-in-patients-with-r-r-aml-mds
https://www.targetedonc.com/view/btx-a51-demonstrates-tolerability-and-manageable-safety-profile-in-patients-with-r-r-aml-mds
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.7030
https://pubmed.ncbi.nlm.nih.gov/40665325/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.7030
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.7030
https://www.edgewoodoncology.com/news/edgewood-oncology-announces-positive-efficacy-data-from-investigator-sponsored-study-of-btx-a51-in-preclinical-models-of-liposarcoma-1
https://synapse.patsnap.com/blog/promising-results-for-btx-a51-in-liposarcoma-models-edgewood-oncologys-trial-findings
https://www.appliedclinicaltrialsonline.com/view/edgewood-oncology-doses-first-two-patient-in-phase-iia-study-for-btx-a51-a-potential-treatment-for-metastatic-breast-cancer
https://www.edgewoodoncology.com/news/edgewood-oncology-announces-positive-efficacy-data-from-investigator-sponsored-study-of-btx-a51-in-preclinical-models-of-liposarcoma-1
https://www.appliedclinicaltrialsonline.com/view/edgewood-oncology-doses-first-two-patient-in-phase-iia-study-for-btx-a51-a-potential-treatment-for-metastatic-breast-cancer
https://www.selleckchem.com/products/bms-986397.html
https://www.medchemexpress.com/bms-986397.html
https://acs.digitellinc.com/p/s/discovery-of-bms-986397-a-first-in-class-molecular-glue-degrader-of-casein-kinase-1a-ck1a-for-the-treatment-of-acute-myeloid-leukemia-aml-harboring-functional-tp53-605249
https://www.medchemexpress.com/bms-986397.html
https://ash.confex.com/ash/2024/webprogram/Paper209924.html
https://ash.confex.com/ash/2024/webprogram/Paper210023.html
https://clinicaltrials.gov/study/NCT04951778
https://www.bmsclinicaltrials.com/au/en/clinical-trials/NCT04951778
https://www.bmsstudyconnect.com/ca/en/clinical-trials/NCT04951778.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As of the current date, no clinical data from this trial have been publicly disclosed.

GLB-001
GLB-001 is another orally bioavailable molecular glue degrader of CSNK1α.[16]

Mechanism of Action:

Similar to BMS-986397, GLB-001 facilitates the interaction between CSNK1α and an E3

ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CSNK1α.[16] This

leads to the activation of p53-mediated pathways.[16]

Clinical Data:

A first-in-human, Phase 1 clinical trial (NCT06146257) is currently recruiting patients with R/R

AML or R/R HR-MDS to assess the safety, pharmacokinetics, pharmacodynamics, and

preliminary efficacy of GLB-001.[17][18][19][20][21] No clinical data are available at this time.

Signaling Pathways and Mechanism of Action
CSNK1α plays a crucial role in two major signaling pathways implicated in cancer: the p53

tumor suppressor pathway and the Wnt/β-catenin signaling pathway.

CSNK1α in the p53 Signaling Pathway
CSNK1α can negatively regulate p53 by phosphorylating MDMX, which enhances its binding to

p53, and by forming a complex with MDM2, an E3 ubiquitin ligase that targets p53 for

degradation.[16] Inhibition or degradation of CSNK1α disrupts these interactions, leading to

p53 stabilization and activation. Activated p53 can then induce cell cycle arrest, apoptosis, and

senescence in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.kucancercenter.org/cancer-clinical-trials/find-trial/clinical-trial-results/study00150562
https://www.kucancercenter.org/cancer-clinical-trials/find-trial/clinical-trial-results/study00150562
https://www.kucancercenter.org/cancer-clinical-trials/find-trial/clinical-trial-results/study00150562
https://www.kucancercenter.org/cancer-clinical-trials/find-trial/clinical-trial-results/study00150562
https://www.kucancercenter.org/cancer-clinical-trials/find-trial/clinical-trial-results/study00150562
https://www.benchchem.com/product/b15544980#review-of-clinical-candidates-targeting-csnk1
https://www.benchchem.com/product/b15544980#review-of-clinical-candidates-targeting-csnk1
https://www.benchchem.com/product/b15544980#review-of-clinical-candidates-targeting-csnk1
https://www.benchchem.com/product/b15544980#review-of-clinical-candidates-targeting-csnk1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15544980?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

